![molecular formula C10H11BrO3 B3055663 3-(2-Bromo-5-methoxyphenyl)propanoic acid CAS No. 66192-02-7](/img/structure/B3055663.png)
3-(2-Bromo-5-methoxyphenyl)propanoic acid
Overview
Description
“3-(2-Bromo-5-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11BrO3 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for “3-(2-Bromo-5-methoxyphenyl)propanoic acid” were not found, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This approach involves a radical mechanism and has been used in the formal total synthesis of various compounds .Molecular Structure Analysis
The molecular structure of “3-(2-Bromo-5-methoxyphenyl)propanoic acid” consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid group . The compound contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
“3-(2-Bromo-5-methoxyphenyl)propanoic acid” has a molecular weight of 259.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 257.98916 g/mol . The topological polar surface area is 46.5 Ų .Scientific Research Applications
Phytotoxic and Mutagenic Effects
A study evaluated the phytotoxic and genotoxic effects of cinnamic acid derivatives, including compounds structurally similar to 3-(2-Bromo-5-methoxyphenyl)propanoic acid. These compounds demonstrated activity against Staphylococcus aureus and showed various levels of inhibition in the growth of wheat plantlets. They also inhibited germination and mitotic activity in plants, with observable chromosomal aberrations. This suggests potential applications in studying plant growth and genetic mutations (Jităreanu et al., 2013).
Antimicrobial Properties
Bromophenol derivatives from the red alga Rhodomela confervoides, structurally related to 3-(2-Bromo-5-methoxyphenyl)propanoic acid, were studied for their potential antimicrobial properties. These compounds were found inactive against several human cancer cell lines and microorganisms, indicating their limited effectiveness in this area (Zhao et al., 2004).
Electrochemical Hydrogenation
Research on the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, closely related to 3-(2-Bromo-5-methoxyphenyl)propanoic acid, showed that these compounds can be successfully used for double bond hydrogenation. The results indicate potential applications in organic synthesis and chemical engineering (Korotaeva et al., 2011).
Synthesis of Morpholine Derivatives
A study on the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from related compounds demonstrates the utility of these chemical structures in organic synthesis, particularly in the formation of morpholine derivatives. This has potential applications in pharmaceuticals and chemical research (Tan Bin, 2011).
Antioxidant Activity
Compounds from the red alga Rhodomela confervoides, similar to 3-(2-Bromo-5-methoxyphenyl)propanoic acid, were evaluated for antioxidant activity. These bromophenols exhibited potent antioxidant activities, stronger than or comparable to traditional antioxidants. This suggests potential applications in food preservation and as natural antioxidant agents (Li et al., 2011).
Safety And Hazards
While specific safety and hazard information for “3-(2-Bromo-5-methoxyphenyl)propanoic acid” was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
properties
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQBOENPLKPYNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437277 | |
Record name | 3-(2-bromo-5-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-5-methoxyphenyl)propanoic acid | |
CAS RN |
66192-02-7 | |
Record name | 3-(2-bromo-5-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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